molecular formula C12H15N3OS B1356371 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915922-59-7

5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1356371
CAS No.: 915922-59-7
M. Wt: 249.33 g/mol
InChI Key: IZVSWPOKLBAISJ-UHFFFAOYSA-N
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Description

5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C12H15N3OS It is a member of the thiadiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, and the use of catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or phenoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and various substituted thiadiazole compounds. These products can be further utilized in different applications based on their chemical properties.

Scientific Research Applications

5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. Additionally, its anticancer properties may involve the modulation of signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
  • 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Uniqueness

Compared to similar compounds, 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine exhibits unique structural features that influence its chemical reactivity and biological activity. The position of the dimethyl groups on the phenoxy ring can affect the compound’s ability to interact with molecular targets, leading to differences in its efficacy and specificity in various applications.

Properties

IUPAC Name

5-[2-(3,4-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-3-4-10(7-9(8)2)16-6-5-11-14-15-12(13)17-11/h3-4,7H,5-6H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVSWPOKLBAISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589704
Record name 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-59-7
Record name 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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